molecular formula C11H16N2O2 B13026252 1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B13026252
M. Wt: 208.26 g/mol
InChI Key: CKQFRXGMVKVZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. It features a pyridine ring with a dimethylamino propyl group and an aldehyde functional group, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

Uniqueness: 1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C11H16N2O2/c1-12(2)6-4-8-13-7-3-5-10(9-14)11(13)15/h3,5,7,9H,4,6,8H2,1-2H3

InChI Key

CKQFRXGMVKVZEH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=CC=C(C1=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.